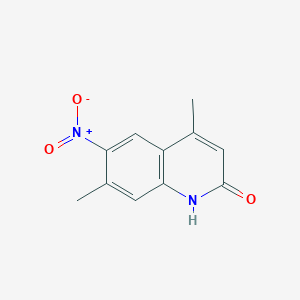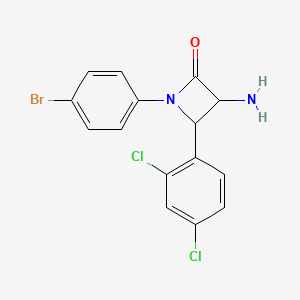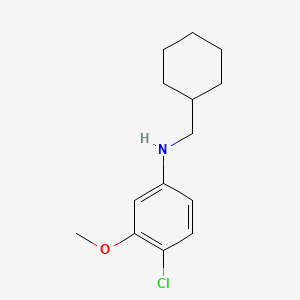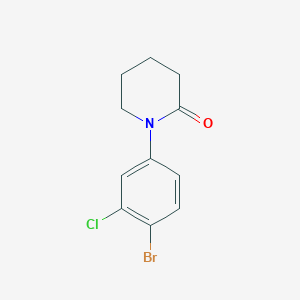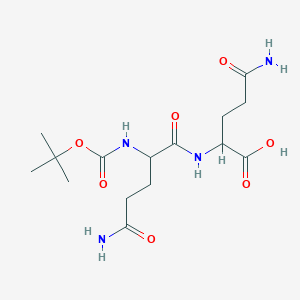
Lenalidomide-CO-PEG4-C2-Cl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lenalidomide-CO-PEG4-C2-Cl is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the therapeutic properties of lenalidomide by incorporating a polyethylene glycol (PEG) linker and a chlorine atom. The PEG linker improves the solubility and bioavailability of the compound, while the chlorine atom can potentially enhance its binding affinity to target proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lenalidomide-CO-PEG4-C2-Cl involves several steps:
Preparation of Lenalidomide Precursor: The initial step involves the synthesis of lenalidomide from 3-nitrophthalic anhydride and 3-aminopiperidine-2,6-dione.
PEGylation: The lenalidomide precursor is then reacted with a PEG4 linker under basic conditions to form Lenalidomide-PEG4.
Chlorination: Finally, the PEGylated lenalidomide is chlorinated using thionyl chloride or another chlorinating agent to obtain this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for PEGylation and chlorination steps to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Lenalidomide-CO-PEG4-C2-Cl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols; often in polar aprotic solvents.
Major Products:
Wissenschaftliche Forschungsanwendungen
Lenalidomide-CO-PEG4-C2-Cl has a wide range of applications in scientific research:
Wirkmechanismus
Lenalidomide-CO-PEG4-C2-Cl exerts its effects by modulating the activity of the CRL4 CRBN E3 ubiquitin ligase complex . The compound binds to cereblon, a substrate receptor of the complex, altering its substrate specificity. This leads to the ubiquitination and subsequent proteasomal degradation of target proteins such as IKZF1 and IKZF3, which are crucial for the survival of multiple myeloma cells .
Vergleich Mit ähnlichen Verbindungen
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with enhanced potency and reduced side effects.
CC-122: A novel thalidomide analog with improved clinical efficacy.
Uniqueness of Lenalidomide-CO-PEG4-C2-Cl: this compound stands out due to its PEGylation, which significantly improves its solubility and bioavailability. The addition of a chlorine atom also enhances its binding affinity to target proteins, making it a more effective therapeutic agent compared to its analogs .
Eigenschaften
Molekularformel |
C24H32ClN3O8 |
|---|---|
Molekulargewicht |
526.0 g/mol |
IUPAC-Name |
3-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide |
InChI |
InChI=1S/C24H32ClN3O8/c25-7-9-34-11-13-36-15-14-35-12-10-33-8-6-22(30)26-19-3-1-2-17-18(19)16-28(24(17)32)20-4-5-21(29)27-23(20)31/h1-3,20H,4-16H2,(H,26,30)(H,27,29,31) |
InChI-Schlüssel |
KXPQRLJLWLFYOV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCOCCOCCOCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


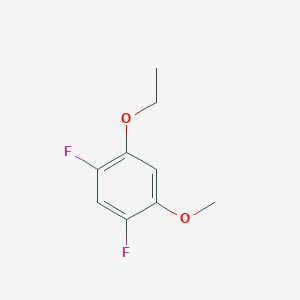
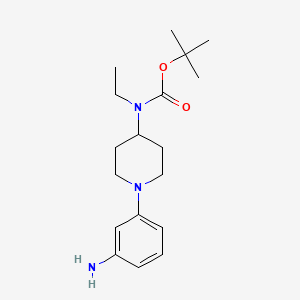
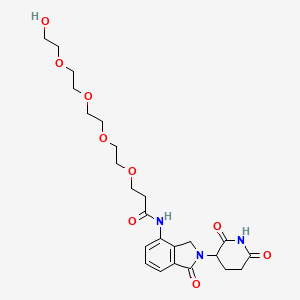
![2,6-bis[(4R)-5,5-dibutyl-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B14770087.png)
![trimethyl-[[(5S)-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]-diphenylmethoxy]silane;tetrafluoroborate](/img/structure/B14770094.png)
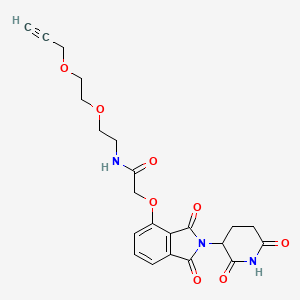
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-4-carboxamide](/img/structure/B14770107.png)

